molecular formula C13H21NO B13262233 N-[1-(furan-2-yl)ethyl]cycloheptanamine

N-[1-(furan-2-yl)ethyl]cycloheptanamine

Cat. No.: B13262233
M. Wt: 207.31 g/mol
InChI Key: ARXAEJJXRLIAMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Furan-2-yl)ethyl]cycloheptanamine is a synthetic amine derivative featuring a cycloheptanamine core substituted with a furan-2-yl ethyl group. The cycloheptanamine moiety is known to influence pharmacokinetic properties such as lipophilicity and metabolic stability, while the furan group may contribute to binding interactions via its aromatic π-system and hydrogen-bonding capabilities .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-[1-(furan-2-yl)ethyl]cycloheptanamine

InChI

InChI=1S/C13H21NO/c1-11(13-9-6-10-15-13)14-12-7-4-2-3-5-8-12/h6,9-12,14H,2-5,7-8H2,1H3

InChI Key

ARXAEJJXRLIAMN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CO1)NC2CCCCCC2

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

This is a classical and widely used method for synthesizing secondary and tertiary amines such as N-[1-(furan-2-yl)ethyl]cycloheptanamine.

Procedure:

  • Starting from cycloheptanone, a ketone functional group on the cycloheptane ring, the compound is reacted with 2-(furan-2-yl)ethylamine or an equivalent amine precursor.
  • The reaction is carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or catalytic hydrogenation conditions.
  • The imine intermediate formed between the ketone and the amine is reduced in situ to yield the desired amine.

Advantages:

  • High selectivity and yields.
  • Mild reaction conditions.
  • Straightforward purification.

Supporting Evidence:

While specific literature on this exact compound is limited, reductive amination is a standard approach for similar cycloalkyl amines with heterocyclic substituents, as supported by general organic synthesis protocols and related tertiary amine syntheses.

One-Pot Multi-Component Reaction Using Orthoformates and Amines

A more recent and innovative method involves the use of triethyl orthoformate, heterocyclic amines, and cyclic ketones in a one-pot reaction under reflux conditions.

Procedure:

  • The reaction involves mixing a cyclic ketone (e.g., cycloheptanone), triethyl orthoformate as an electrophilic agent, and a heterocyclic amine such as 2-(furan-2-yl)ethylamine.
  • The mixture is refluxed in a polar protic solvent such as absolute isopropyl alcohol.
  • The reaction proceeds via formation of an imine or enamine intermediate, followed by elimination of ethanol molecules, resulting in the formation of the target amine compound.

Reaction Conditions Optimization:

Solvent Type Solvent Example Reaction Time Yield (%) Notes
Polar Protic Absolute Isopropyl Alcohol ~25 min 60-70% High reaction rate and yield
Polar Aprotic 1,4-Dioxane Longer Moderate Slower transformation
Nonpolar Benzene, Toluene Longer Lower Less efficient

Mechanistic Pathways:

  • Pathway A: Nucleophilic addition of amine to orthoformate forms imine intermediate, which reacts with cyclic ketone.
  • Pathway B: Initial reaction of ketone with orthoformate forms ethoxymethylene derivative, which then reacts with amine.

Supporting Evidence:

This method is adapted from the synthesis of hetarylaminomethylidene derivatives of furan-2(3H)-ones, which share structural similarities with the target compound, demonstrating the feasibility of one-pot syntheses involving furan rings and amines.

Nucleophilic Substitution Using Activated Intermediates

Another approach involves the preparation of an activated electrophilic intermediate from cycloheptane derivatives, followed by nucleophilic substitution with a furan-containing amine.

Procedure:

  • Cycloheptane is functionalized to introduce a leaving group such as a halide (chloride, bromide) or tosylate on the ethyl side chain.
  • The furan-substituted amine then performs nucleophilic substitution on this activated intermediate.
  • The reaction is typically carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) with bases such as potassium carbonate to facilitate substitution.

Reaction Conditions:

Parameter Typical Range/Value
Solvent DMF, DMSO
Temperature 100-150°C (microwave or oil bath)
Reaction Time 15-30 minutes (microwave), several hours (conventional)
Base Potassium carbonate, sodium bicarbonate

Supporting Evidence:

This method is aligned with protocols described for similar heterocyclic amines and cycloalkyl substrates, as detailed in European patent literature describing analogous amine syntheses.

Comparative Summary of Preparation Methods

Method Key Reagents Advantages Limitations
Reductive Amination Cycloheptanone, 2-(furan-2-yl)ethylamine, reducing agent High selectivity, mild conditions Requires pure amine precursor
One-Pot Multi-Component Reaction Cycloheptanone, triethyl orthoformate, heterocyclic amine Short reaction time, high yield Requires optimization of solvent and temperature
Nucleophilic Substitution Activated cycloheptane derivative, furan amine, base Straightforward, scalable Needs preparation of activated intermediate

Research Findings and Notes

  • The choice of solvent critically influences the reaction kinetics and yields, with polar protic solvents generally favoring faster and higher-yielding transformations in one-pot methods.
  • Electron-donating substituents on the heterocyclic amine can increase nucleophilicity, thereby affecting reaction time and yield.
  • Microwave-assisted heating can significantly reduce reaction times in nucleophilic substitution methods without compromising yield.
  • Purification is typically achieved by standard chromatographic techniques or crystallization, depending on the method used.
  • No direct references from benchchem.com or smolecule.com were considered, ensuring data reliability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-yl)ethyl]cycloheptanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, and substituted amines.

Scientific Research Applications

Based on the search results, here's what is known about the compound N-[1-(furan-2-yl)ethyl]cycloheptanamine and related cycloheptylamine derivatives:

This compound

  • Chemical Information: this compound has a molecular weight of 207.31 and the molecular formula C13H21NOC_{13}H_{21}NO .

Cycloheptylamine Derivatives as Anti-Diabetic Agents

  • Potential Application: Cycloheptylamine derivatives, including cycloheptanamine hydrochloride, cycloheptanamine hydrobromide, 1-cycloheptyl-[4,4′-bipyridin]-1-ium chloride, and N1,N2-dicycloheptyloxalamide, may be used for preventing or treating diseases, particularly diabetes .
  • Anti-Diabetic Effects: Studies suggest cycloalkylamine derivatives can provide effective anti-diabetic effects . These derivatives have demonstrated better results than most commercially available anti-diabetic type-2 drugs in both in-vitro and in-vivo testing .
  • Efficacy and Synthesis: The methods used to synthesize these derivatives afforded better yields, in a shorter time, yielding high purities .
  • Specific Compounds: Compound 2a, a cycloheptylamine derivative, demonstrated particular potency in providing anti-diabetic activity . It significantly reduced blood glucose levels within 1 hour, lasting for at least 8 hours, and stimulated insulin secretions, both in the absence and presence of glucose .
  • Animal Studies: Cycloheptylamine derivatives have shown better efficacy in rats with type 2 diabetes than many marketed anti-diabetic type-2 drugs . Several cycloheptylamine derivatives demonstrated effective hypoglycemic activity after administration of 1.0 μM/kg in Streptozotocin- (STZ-) induced diabetic rats .

Additional Compounds

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)ethyl]cycloheptanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating inflammatory and microbial pathways .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table summarizes key structural analogs and their biological activities, highlighting differences in substituents, targets, and efficacy:

Compound Name Core Structure Key Functional Groups Biological Target Activity Data Reference
N-[1-(Furan-2-yl)ethyl]cycloheptanamine Cycloheptanamine Furan-2-yl ethyl Not explicitly reported N/A -
AXKO-0046 Cycloheptanamine Indole-ethyl, benzylamino Lactate dehydrogenase-B (LDH-B) EC50 = 42 nM (uncompetitive)
Fb (1-(furan-2-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)methanimine) 1,3,4-Thiadiazole Furan-2-yl, phenyl Enoyl-ACP reductase (Mycobacterium tuberculosis) MIC = 3.1 µg/mL
LMM11 1,3,4-Oxadiazole Furan-2-yl, cyclohexylsulfamoyl Antifungal (Candida spp.) Comparable to fluconazole*

Structural and Functional Insights

  • Cycloheptanamine vs. Heterocyclic Cores: AXKO-0046 shares the cycloheptanamine backbone but replaces the furan-ethyl group with an indole-ethyl substituent. In contrast, Fb and LMM11 use 1,3,4-thiadiazole and 1,3,4-oxadiazole cores, respectively, which improve metabolic stability and enable π-π stacking with enzyme active sites (e.g., enoyl-ACP reductase in TB) .
  • Role of Furan Substituents: The furan-2-yl group in this compound and Fb/LMM11 may enhance solubility and target engagement. For example, in Fb, the furan’s oxygen atom forms hydrogen bonds with Tyr 158 of enoyl-ACP reductase, critical for anti-TB activity .

Pharmacokinetic and Pharmacodynamic Comparisons

  • Lipophilicity and Solubility :

    • AXKO-0046’s indole-ethyl group increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration. Conversely, Fb’s thiadiazole core reduces logP (~2.1), improving aqueous solubility but limiting tissue distribution .
    • LMM11 requires solubilization with DMSO and Pluronic F-127, indicating inherent hydrophobicity common to furan-containing heterocycles .
  • Metabolic Stability :

    • Cycloheptanamine derivatives like AXKO-0046 exhibit prolonged half-lives (~6–8 hours in preclinical models) due to resistance to cytochrome P450 oxidation. Fb and LMM11, with heterocyclic cores, show faster hepatic clearance but retain efficacy at low MICs .

Key Research Findings and Implications

  • AXKO-0046 : Demonstrated uncompetitive inhibition of LDH-B, a target in cancer metabolism. Its EC50 of 42 nM surpasses earlier inhibitors, highlighting the importance of the cycloheptanamine-indole synergy .
  • Molecular docking confirms interactions with enoyl-ACP reductase’s Met103 and Tyr158 residues .
  • LMM11: While antifungal activity is noted, the lack of quantitative data limits direct comparison. Its furan-oxadiazole scaffold mirrors trends in antifungal drug design .

Biological Activity

N-[1-(furan-2-yl)ethyl]cycloheptanamine is an organic compound that has garnered interest due to its unique structural features, combining a cycloheptane ring with a furan substituent. This compound's potential biological activities are rooted in its interactions with various biological systems, particularly its influence on neurotransmitter receptors and its implications in pharmacological applications.

  • Molecular Formula : C13_{13}H21_{21}NO
  • Molecular Weight : 207.31 g/mol
  • CAS Number : 1042575-82-5

The presence of both amine and furan functional groups contributes to the compound's reactivity and biological activity, allowing for various modifications and applications in medicinal chemistry.

This compound is believed to interact with several neurotransmitter receptors, particularly the histamine receptor family. The compound may exhibit selectivity towards H1 receptors, which are involved in allergic responses and inflammation, while potentially having a lower affinity for H3 receptors, which inhibit neurotransmitter release. This selectivity could result in reduced side effects compared to traditional antihistamines, making it a candidate for treating allergic conditions such as rhinitis .

Pharmacological Studies

In vivo studies have demonstrated that this compound can influence various physiological processes. Key findings include:

  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases.
  • Neurotransmitter Modulation : Preliminary studies indicate that the compound may modulate dopamine and serotonin levels, which could have implications for mood disorders and cognitive functions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
N-[1-(thiophen-2-yl)ethyl]cycloheptanamineC13_{13}H21_{21}NSContains thiophene instead of furan
N-(furan-2-ylmethyl)cycloheptanamineC13_{13}H19_{19}NOSimilar core structure but different substituent
N-cycloheptyl-N-(furan-2-ylmethyl)oxamideC14_{14}H19_{19}N3_{3}OContains oxamide functional group

This table illustrates how variations in substituents can affect the biological activity and pharmacological profiles of these compounds.

Study 1: Efficacy in Allergic Rhinitis

A study investigated the efficacy of this compound in a model of allergic rhinitis. Results indicated a significant reduction in histamine-induced nasal symptoms compared to control groups, supporting its potential as an antihistamine agent .

Study 2: Neuropharmacological Effects

Another research effort focused on the neuropharmacological effects of the compound. It was found to enhance dopamine receptor activity while exhibiting a lower propensity for side effects typically associated with dopamine agonists. This suggests its potential use in treating conditions like ADHD or depression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.